molecular formula C18H13ClO4 B14143849 4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one CAS No. 88969-76-0

4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one

Cat. No.: B14143849
CAS No.: 88969-76-0
M. Wt: 328.7 g/mol
InChI Key: YHFAIJYOTDDUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one is an organic compound with a complex structure that includes a furanone ring, a phenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 2-bromo-1-phenylethanone to form an intermediate, which is then cyclized to produce the furanone ring. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted furanones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: This compound has a similar furanone ring structure but with different substituents.

    4-Chloro-3-phenoxyphenylacetic acid: Another compound with a phenoxy group and a chloro substituent, but with a different core structure.

Uniqueness

4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

88969-76-0

Molecular Formula

C18H13ClO4

Molecular Weight

328.7 g/mol

IUPAC Name

3-chloro-2-phenacyl-4-phenoxy-2H-furan-5-one

InChI

InChI=1S/C18H13ClO4/c19-16-15(11-14(20)12-7-3-1-4-8-12)23-18(21)17(16)22-13-9-5-2-6-10-13/h1-10,15H,11H2

InChI Key

YHFAIJYOTDDUIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2C(=C(C(=O)O2)OC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.